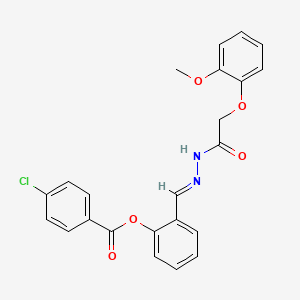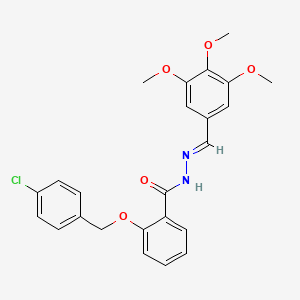
4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C27H25Cl2N3O5. This compound is known for its unique chemical structure, which includes butoxybenzoyl and ethoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-butoxybenzoic acid with hydrazine hydrate to form 4-butoxybenzoyl hydrazide. This intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the carbohydrazonoyl derivative. Finally, this derivative is reacted with 2,4-dichlorobenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Scientific Research Applications
4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The compound’s unique structure allows it to form stable complexes with these targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-(((4-Butoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Contains an aminoacetyl group instead of an ethoxy group.
Uniqueness
4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
769150-14-3 |
|---|---|
Molecular Formula |
C27H26Cl2N2O5 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H26Cl2N2O5/c1-3-5-14-35-21-10-7-19(8-11-21)26(32)31-30-17-18-6-13-24(25(15-18)34-4-2)36-27(33)22-12-9-20(28)16-23(22)29/h6-13,15-17H,3-5,14H2,1-2H3,(H,31,32)/b30-17+ |
InChI Key |
FJFZWMNFFPUPRH-OCSSWDANSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025744.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12025755.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12025775.png)

![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025781.png)
![N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025784.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025785.png)
![2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12025787.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025804.png)

![N-(3-bromophenyl)-2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12025809.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12025820.png)
